molecular formula C20H13N5O4S B12711074 Benzoic acid, 4-((((4-(4,5-dihydro-5-thioxo-1,3,4-oxadiazol-2-yl)phenyl)azo)-2-furanylmethylene)amino)- CAS No. 134895-18-4

Benzoic acid, 4-((((4-(4,5-dihydro-5-thioxo-1,3,4-oxadiazol-2-yl)phenyl)azo)-2-furanylmethylene)amino)-

Cat. No.: B12711074
CAS No.: 134895-18-4
M. Wt: 419.4 g/mol
InChI Key: XUXPQTAEVKCTSH-UHFFFAOYSA-N
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Description

Benzoic acid, 4-((((4-(4,5-dihydro-5-thioxo-1,3,4-oxadiazol-2-yl)phenyl)azo)-2-furanylmethylene)amino)- is a complex organic compound that features a benzoic acid core with multiple functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 4-((((4-(4,5-dihydro-5-thioxo-1,3,4-oxadiazol-2-yl)phenyl)azo)-2-furanylmethylene)amino)- typically involves multi-step organic reactions. The process begins with the preparation of the benzoic acid derivative, followed by the introduction of the oxadiazole ring and the azo linkage. The final step involves the attachment of the furanylmethyleneamino group. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-((((4-(4,5-dihydro-5-thioxo-1,3,4-oxadiazol-2-yl)phenyl)azo)-2-furanylmethylene)amino)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Benzoic acid, 4-((((4-(4,5-dihydro-5-thioxo-1,3,4-oxadiazol-2-yl)phenyl)azo)-2-furanylmethylene)amino)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzoic acid, 4-((((4-(4,5-dihydro-5-thioxo-1,3,4-oxadiazol-2-yl)phenyl)azo)-2-furanylmethylene)amino)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid derivatives: Compounds with similar benzoic acid cores but different functional groups.

    Oxadiazole derivatives: Compounds containing the oxadiazole ring, which may have similar chemical properties.

    Azo compounds: Compounds with azo linkages, which are known for their vibrant colors and use in dyes.

Uniqueness

Benzoic acid, 4-((((4-(4,5-dihydro-5-thioxo-1,3,4-oxadiazol-2-yl)phenyl)azo)-2-furanylmethylene)amino)- is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

134895-18-4

Molecular Formula

C20H13N5O4S

Molecular Weight

419.4 g/mol

IUPAC Name

4-[[furan-2-yl-[[4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phenyl]diazenyl]methylidene]amino]benzoic acid

InChI

InChI=1S/C20H13N5O4S/c26-19(27)13-5-7-14(8-6-13)21-17(16-2-1-11-28-16)23-22-15-9-3-12(4-10-15)18-24-25-20(30)29-18/h1-11H,(H,25,30)(H,26,27)

InChI Key

XUXPQTAEVKCTSH-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=NC2=CC=C(C=C2)C(=O)O)N=NC3=CC=C(C=C3)C4=NNC(=S)O4

Origin of Product

United States

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